molecular formula C6HCl2F3N2O B13274605 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride

Cat. No.: B13274605
M. Wt: 244.98 g/mol
InChI Key: TYTGGQAHTHKIEJ-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6HCl2F3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride typically involves the chlorination of 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid.

    Reduction: The compound can be reduced to form 2-Trifluoromethyl-4-chloropyrimidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid: Formed from hydrolysis.

    2-Trifluoromethyl-4-chloropyrimidine: Formed from reduction.

Scientific Research Applications

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the carbonyl chloride group.

    2-Trifluoromethyl-4-chloropyrimidine-5-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

2-Trifluoromethyl-4-chloropyrimidine-5-carbonyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions sets it apart from similar compounds.

Properties

Molecular Formula

C6HCl2F3N2O

Molecular Weight

244.98 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6HCl2F3N2O/c7-3-2(4(8)14)1-12-5(13-3)6(9,10)11/h1H

InChI Key

TYTGGQAHTHKIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)Cl

Origin of Product

United States

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